1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one
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Overview
Description
1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one is a heterocyclic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the multicomponent reactions used in laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or other transition metal catalysts.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation reactions might lead to the formation of new carbonyl or hydroxyl groups, while reduction reactions might lead to the formation of new amine or alcohol groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may have potential as a bioactive molecule, with applications in the study of biological processes and the development of new therapeutic agents.
Medicine: The compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy.
Industry: The compound may have applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one would depend on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved would depend on the specific biological processes being targeted.
Comparison with Similar Compounds
1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-thione: A sulfur analog of the compound, which may have different chemical and biological properties.
1-Methyl-3-(1,2,3,6-tetrahydropyridin-1-yl)-1,2-dihydropyrazin-2-amine:
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Properties
IUPAC Name |
3-(3,6-dihydro-2H-pyridin-1-yl)-1-methylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-8-5-11-9(10(12)14)13-6-3-2-4-7-13/h2-3,5,8H,4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKGIRBXGDEDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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